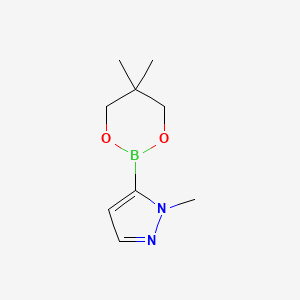
2-(Aminomethyl)-1H-indole methanesulphonate
Overview
Description
2-(Aminomethyl)-1H-indole methanesulphonate is a compound that features an indole core substituted with an aminomethyl group and a methanesulphonate group. The indole structure is a common motif in many biologically active molecules, making this compound of interest in various fields of research.
Mechanism of Action
Target of Action
Methanesulfonate esters, a group to which this compound belongs, are known to be biological alkylating agents . They interact with various intracellular targets, leading to a range of biological effects .
Mode of Action
Methanesulfonate esters, including this compound, can undergo fission and react within the intracellular milieu . This interaction can lead to various changes in the cellular environment, potentially influencing the function of targeted molecules .
Biochemical Pathways
Methanesulfonate esters are known to interact with various biochemical pathways due to their alkylating properties . These interactions can lead to alterations in the function of targeted molecules and downstream effects on cellular processes .
Pharmacokinetics
Methanesulfonates are often used in the manufacture of pharmaceutical active pharmaceutical ingredients (apis) and can influence the bioavailability of these compounds .
Result of Action
Methanesulfonate esters can have genotoxic potential, leading to the alkylation of dna . This can result in permanent changes in the DNA sequence of an organism, potentially leading to a heritable change in the characteristics of living systems .
Biochemical Analysis
Biochemical Properties
It is known that amines, such as 2-(Aminomethyl)-1H-indole methanesulphonate, play crucial roles in biochemical reactions . They can act as bases, accepting protons and participating in hydrogen bonding, which can influence their interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds, such as methyl methanesulfonate, have been shown to induce cell death through apoptosis and necroptosis in human lung carcinoma A549 cells .
Molecular Mechanism
It is known that methyl methanesulfonate, a related compound, can induce DNA damage by transferring methyl groups to oxygen or nitrogen atoms in DNA bases, resulting in highly mutagenic DNA base lesions .
Temporal Effects in Laboratory Settings
Related compounds such as 2-amino-2-methyl-1-propanol have been studied for their degradation under simulated atmospheric conditions .
Dosage Effects in Animal Models
Currently, there is no available data on the dosage effects of this compound in animal models. Animal models play a crucial role in advancing biomedical research, especially in the field of drug therapy .
Metabolic Pathways
Amines are known to undergo phase I metabolic reactions, which introduce a hydrophilic group in the drug molecules where phase II metabolic reactions can take place .
Transport and Distribution
It is known that aminomethyl propanol, a related compound, is soluble in water, which could influence its transport and distribution within cells and tissues .
Subcellular Localization
Recent advances in the prediction of subcellular localization of proteins could potentially be applied to predict the subcellular localization of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1H-indole methanesulphonate typically involves the reaction of 2-(Aminomethyl)-1H-indole with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help manage the heat and improve the efficiency of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1H-indole methanesulphonate can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The aminomethyl group can be reduced to form the corresponding amine.
Substitution: The methanesulphonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the methanesulphonate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce 2-(Aminomethyl)-1H-indole.
Scientific Research Applications
2-(Aminomethyl)-1H-indole methanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving indole-based biological activity.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: An alkylating agent used in genetic research.
Methanesulfonic acid: A strong acid used in various industrial applications.
Sulfonimidates: Compounds with similar sulfur-containing functional groups used in medicinal chemistry.
Uniqueness
2-(Aminomethyl)-1H-indole methanesulphonate is unique due to its combination of an indole core with an aminomethyl and methanesulphonate group. This combination provides a versatile scaffold for further chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
1H-indol-2-ylmethanamine;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.CH4O3S/c10-6-8-5-7-3-1-2-4-9(7)11-8;1-5(2,3)4/h1-5,11H,6,10H2;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFXLRDQYSVMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C2C(=C1)C=C(N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072806-66-6 | |
| Record name | 1H-Indole-2-methanamine, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072806-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


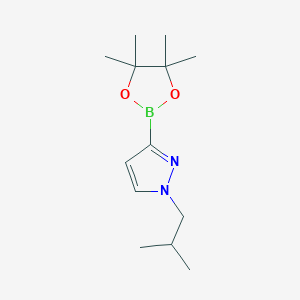
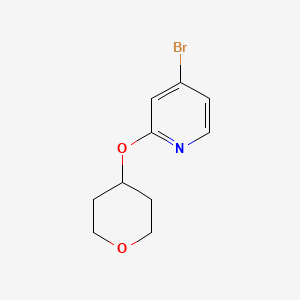
![7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3026640.png)
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B3026641.png)

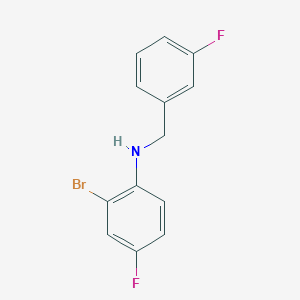
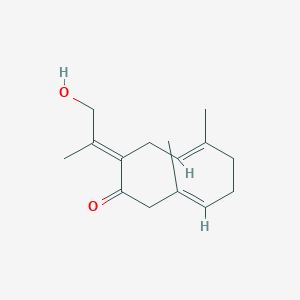
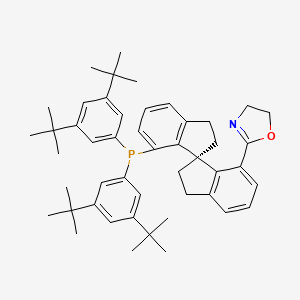

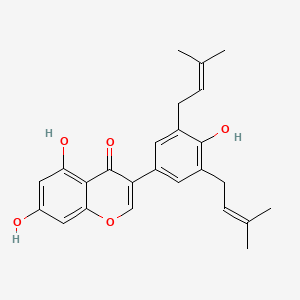
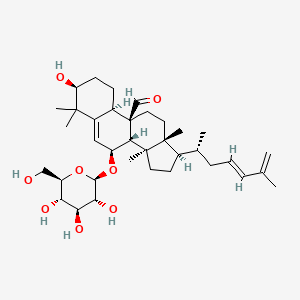
![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)
![3-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B3026657.png)
